3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one is a complex organic compound belonging to the class of heterocyclic compounds, specifically quinolines. This compound features a unique structure that combines a benzoquinoline framework with a hydroxyl group on the aromatic ring, which imparts significant chemical properties and potential biological activities. Its synthesis and characterization have garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential applications in drug development.
The compound can be synthesized through various methods, typically involving the condensation of substituted phenols with naphthoquinones or similar precursors. The structural characteristics and properties of this compound make it a subject of interest in both academic research and pharmaceutical applications.
3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one can be classified as:
The synthesis of 3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one typically involves multi-step reactions. One common approach is to utilize a one-pot multicomponent reaction involving:
The molecular structure of 3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one can be described as follows:
The compound can undergo various chemical reactions typical for quinoline derivatives:
The reactions are generally performed under controlled conditions to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) are employed for monitoring progress.
The mechanism of action for compounds like 3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one often involves interaction with biological targets such as enzymes or receptors. The presence of the hydroxyl group may enhance hydrogen bonding interactions with target molecules, potentially leading to increased biological activity.
Preliminary studies suggest that derivatives of this compound may exhibit anti-cancer properties or other pharmacological effects, although specific mechanisms remain to be fully elucidated through further research.
The potential applications of 3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one include:
Research into this compound continues to reveal its significance in medicinal chemistry and its potential therapeutic benefits, warranting further exploration into its properties and applications.
3-(3-Hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one belongs to the angularly fused tetracyclic system class of polycyclic aza-arenes. Its core structure comprises a partially saturated benzo[f]quinoline scaffold, where the quinoline moiety is annulated to a benzene ring in a non-linear fashion (angular fusion) at the f-position. This arrangement creates a distinct electron distribution pattern across the four rings, influencing dipole moments and π-stacking capabilities. The molecule features a non-planar conformation due to the saturated 3,4-dihydro ring, which reduces steric constraints for intercalation into biological targets compared to fully aromatic analogs [1] [5].
A critical structural element is the 1(2H)-one lactam group, which introduces hydrogen-bonding acceptor and donor properties. The conjugated system extends from the lactam carbonyl through the quinoline ring to the fused benzene ring, creating an extended planar region that facilitates DNA intercalation or protein binding. The 3-(3-hydroxyphenyl) substituent at the C3 position projects orthogonally from the core, providing a phenolic hydroxyl group for hydrogen bonding and potential metabolic conjugation sites. This substituent's position and orientation significantly influence binding affinity to biological targets like tubulin or topoisomerases [5] [9].
Table 1: Structural Features of 3-(3-Hydroxyphenyl)-3,4-Dihydrobenzo[f]quinolin-1(2H)-one
Structural Element | Chemical Significance | Biological Implications |
---|---|---|
Benzo[f]quinoline core | Angular fusion creates dipole asymmetry; extended π-system (10-π electrons) | Facilitates DNA intercalation; enhances stacking with protein aromatic residues |
3,4-Dihydro saturation | Introduces non-planarity and conformational flexibility | Improves solubility; reduces steric hindrance for binding pocket access |
1(2H)-one lactam | Hydrogen-bond acceptor (C=O) and donor (N-H); conjugated with quinoline π-system | Forms critical H-bonds with targets (e.g., ASN residues in tubulin); stabilizes binding |
3-(3-Hydroxyphenyl) group | Phenolic OH provides H-bond donor/acceptor; rotatable C3-aryl bond | Enables interactions with polar/charged residues; influences binding orientation selectivity |
Compared to simpler quinoline derivatives, this tetracyclic system exhibits enhanced DNA affinity due to its expanded surface area. Studies of analogs like 5,6-dihydrobenzo(h)quinolin-8-amines demonstrate Kd values in the micromolar range for DNA binding, attributed to the extended aromatic system [1]. The molecule's amphiphilic character arises from its hydrophobic aromatic regions and polar hydroxyl/lactam groups, enabling interactions with both lipophilic protein pockets and nucleic acid phosphate backbones [5] [8].
Benzoquinoline scaffolds emerged prominently in medicinal chemistry during the 1990s anticancer drug discovery efforts, particularly as DNA intercalators. Early derivatives like 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amines demonstrated significant topoisomerase IIα inhibition (IC50 values: 0.95–8.65 μM) and antiproliferative activity against human cancer cell lines, establishing the pharmacophore's validity [1]. These compounds exhibited improved isoform selectivity for topoisomerase IIα over the IIβ isoform, potentially mitigating cardiotoxicity associated with classical topoisomerase poisons like doxorubicin. Structural refinements focused on substituent effects, revealing that halogenated aryl groups (e.g., 4-fluorophenyl, trifluoromethoxyphenyl) at the 4-position enhanced potency 3–10 fold compared to non-halogenated analogs [1].
The strategic incorporation of hydroxyphenyl motifs evolved through SAR studies of tubulin polymerization inhibitors. Research on 5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones revealed that the meta-hydroxyphenyl variant (compound 3c) exhibited superior microtubule destabilization (IC50 = 5.9 μM) compared to para-substituted analogs. Molecular docking confirmed the critical hydrogen bonding between the phenolic hydroxyl and Thrα179/Asnβ101 residues in the colchicine binding site, rationalizing the meta-orientation's advantage [5] [9]. These findings directly informed the design of 3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one, positioning the phenolic group for optimal target interactions.
Table 2: Evolution of Key Benzoquinoline Derivatives in Anticancer Research
Compound Class | Key Structural Features | Reported Bioactivity | Year | |
---|---|---|---|---|
2,4-Diphenyl-5,6-dihydrobenzo(h)quinolin-8-amines | 4-Trifluoromethoxyphenyl at C4; free NH₂ at C8 | Topo IIα IC50: 0.95 μM; Antiproliferative (MCF-7): GI50 0.28 μM | 2021 | [1] |
5-Aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones | 3-Hydroxyphenyl at C5; lactam bridge | Tubulin polymerization inhibition; A549 IC50: 5.9 μM | 2024 | [5] [9] |
Bis-1,3-Benzoxazepine derivatives | Fused oxazepine-quinoline systems | Docking scores (Progesterone receptor): ΔG −9.58 kcal/mol; Potential anticancer activity | 2025 | [6] |
Quinoline-chromene hybrids | Chromene fused at quinoline C5-C6 | Antioxidant & antimicrobial activities; Docking scores: −9.1 to −7.7 kcal/mol | 2021 | [8] |
Recent computational analyses corroborate the scaffold's versatility. Molecular docking studies of diverse quinoline derivatives against breast cancer targets (PDB: 4OAR) showed binding energies (ΔG) ranging from −7.7 to −9.58 kcal/mol, with specific interactions involving LEU718, CYS891, and GLN725 residues [6] [8]. The pharmacokinetic optimization of benzoquinoline derivatives advanced through fluorine incorporation, which modulates lipophilicity (log P) and membrane permeability. This approach mirrors trends in kinase inhibitor development, where trifluoromethyl groups in dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives improved selectivity and cellular potency [2] [4]. Contemporary research focuses on polypharmacological targeting, exemplified by derivatives designed to concurrently inhibit topoisomerase and tubulin while retaining isoform selectivity – a strategy directly applicable to refining 3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one [1] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: